tetrakis(pyridine)nickel(II)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H20N4Ni+2 |
|---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
nickel(2+);pyridine |
InChI |
InChI=1S/4C5H5N.Ni/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+2 |
InChI Key |
KEZWDLSPDOTRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects of Formation
Conventional and Advanced Synthetic Routes for Tetrakis(pyridine)nickel(II)
The preparation of tetrakis(pyridine)nickel(II) and its derivatives often involves the reaction of a nickel(II) salt with an excess of pyridine (B92270) or a substituted pyridine ligand. cdnsciencepub.comnih.gov The resulting product's coordination geometry and composition can be tailored by carefully selecting the starting materials and reaction environment.
Direct Combination and Solvothermal Approaches
The most straightforward method for synthesizing tetrakis(pyridine)nickel(II) complexes is the direct combination of a nickel(II) salt with pyridine. vulcanchem.com For instance, reacting nickel(II) chloride hexahydrate with potassium selenocyanate (B1200272) and pyridine in water yields crystals of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)nickel(II). iucr.org Similarly, a general method involves dissolving the appropriate binary nickel(II) salt in methanol (B129727) containing 2,2-dimethoxypropane (B42991) and adding it to an excess of pyridine. cdnsciencepub.com This approach has been successfully used to prepare complexes like tetrakis(pyridine)nickel(II) methanesulfonate (B1217627) and tetrakis(pyridine)nickel(II) p-toluenesulfonate. cdnsciencepub.com
Solvothermal synthesis represents a more advanced route, where the reaction is carried out in a sealed vessel under elevated temperature and pressure. This method can lead to the formation of unique crystal structures and coordination polymers. While specific examples for the direct synthesis of a simple tetrakis(pyridine)nickel(II) cation via solvothermal methods are less common in the provided results, the principles of solvothermal synthesis are widely applied in coordination chemistry to control the crystallization process and obtain desired products. ugr.es
A summary of representative direct combination syntheses is provided in the table below.
| Nickel(II) Salt | Ligands | Solvent | Product | Reference |
| Nickel(II) chloride hexahydrate | Potassium selenocyanate, Pyridine | Water | Bis(isoselenocyanato-κN)tetrakis(pyridine-κN)nickel(II) | iucr.org |
| Hydrated nickel(II) methanesulfonate | Pyridine | Methanol/2,2-dimethoxypropane | Tetrakis(pyridine)nickel(II) methanesulfonate | cdnsciencepub.com |
| Hydrated nickel(II) p-toluenesulfonate | Pyridine | Methanol/2,2-dimethoxypropane | Tetrakis(pyridine)nickel(II) p-toluenesulfonate | cdnsciencepub.com |
| Nickel(II) chloride hexahydrate | Sodium dicyanamide (B8802431), Pyridine | Pyridine | Bis(dicyanamido-κN)tetrakis(pyridine-κN)nickel(II) | nih.gov |
Influence of Anionic Counterions on Product Formation
The anionic counterion present in the nickel(II) salt plays a crucial role in determining the final product's structure and coordination environment. vulcanchem.com In many cases, the anion directly participates in the coordination sphere of the nickel ion. For example, in dichlorotetrakis(pyridine)nickel(II), the chloride ions occupy the axial positions of the octahedral complex, with the four pyridine ligands in the equatorial plane. vulcanchem.commst.edu The nature of the counterion can influence the thermal stability of the complex, with decomposition temperatures often exceeding 100°C, at which point pyridine ligands begin to be lost. vulcanchem.com
Different anions can lead to the formation of distinct complexes. For instance, the reaction of nickel(II) nitrate (B79036) hexahydrate with pyridine-2,6-dicarboxylic acid and 2-aminobenzimidazole (B67599) yields a distorted octahedral complex. nih.gov The use of fluorosulfate (B1228806) as a counterion results in tetragonally distorted octahedral structures where the fluorosulfate groups are coordinated as unidentate ligands. cdnsciencepub.com The coordinating strength of the anion is a significant factor, with studies showing that the fluorosulfate ion is a stronger coordinator than perchlorate (B79767), tetrafluoroborate, and nitrate. cdnsciencepub.com This can affect the extent to which the complex dissociates in solution. cdnsciencepub.com The presence of bulky or weakly coordinating anions may favor the formation of the simple [Ni(py)₄]²⁺ cation, while smaller, more strongly coordinating anions are more likely to be found in the final product's inner coordination sphere.
Role of Solvent Environment in Crystallization and Purity
The solvent system employed during the synthesis and crystallization of tetrakis(pyridine)nickel(II) complexes is a critical factor influencing the purity and crystalline form of the product. rowan.edu The choice of solvent can dictate whether a solvated or ansolvated complex is formed. For example, the reaction of Ni(NCS)₂ with 3-methylpyridine (B133936) can yield solvated octahedral complexes with acetonitrile, ethanol (B145695), or diethyl ether, which are unstable and lose their solvent molecules at room temperature to form the same crystalline phase of the ansolvate. nih.govresearchgate.net
The solvent can also be directly involved in the coordination sphere. For instance, the synthesis of diaquotetrapyridinenickel(II) perchlorate involves water molecules coordinated to the nickel center. core.ac.uk The purity of the final product is often enhanced by the choice of an appropriate solvent for washing the precipitate. Diethyl ether is commonly used to wash the final product in many preparations. cdnsciencepub.com The slow evaporation of a solvent or the use of an anti-solvent (like diethyl ether) can be employed to induce crystallization and obtain high-quality single crystals suitable for X-ray diffraction analysis. iucr.orgiucr.org The solubility of the complex and its precursors in different solvents will also dictate the reaction conditions and the ease of purification.
Mechanistic Investigations of Complexation Reactions
The formation of tetrakis(pyridine)nickel(II) complexes involves the stepwise substitution of solvent molecules or other ligands from the coordination sphere of the nickel(II) ion by pyridine molecules. The mechanism of this complexation is fundamentally a series of ligand exchange reactions.
The process generally begins with the dissolution of a nickel(II) salt in a suitable solvent, where the nickel ion exists as a solvated species, for example, [Ni(H₂O)₆]²⁺. Upon the addition of pyridine, the coordinated water molecules are sequentially replaced by pyridine ligands. The rate and extent of this substitution are influenced by several factors, including the relative concentrations of the reactants, the temperature, and the nature of the solvent and counterion.
In some cases, the reaction mechanism can be more complex, involving in situ ligand transformations. For example, nickel-mediated ligand transformations have been observed where 2-cyanopyridine (B140075) reacts in the presence of hydroxylamine (B1172632) hydrochloride to form a more complex ligand that then coordinates to the nickel(II) center. rsc.org Density functional theory (DFT) calculations have been used to elucidate the probable mechanistic pathways for such transformations. rsc.org
Strategies for Isolation and Purification of Tetrakis(pyridine)nickel(II)
The isolation and purification of tetrakis(pyridine)nickel(II) complexes are crucial steps to obtain a pure product for characterization and further use. The most common method for isolation is precipitation followed by filtration.
Once the reaction is complete, the solid product often precipitates from the reaction mixture. This precipitate is then collected by filtration. cdnsciencepub.comiucr.org To ensure the purity of the isolated complex, it is typically washed with appropriate solvents. A common strategy is to wash the precipitate with a small amount of cold solvent used in the reaction or a solvent in which the desired product has low solubility, to remove any unreacted starting materials or soluble byproducts. iucr.org For instance, washing with cold ethanol and ether is a reported procedure. core.ac.uk Diethyl ether is frequently used as a final wash to help dry the product. cdnsciencepub.com
Drying the purified complex is the final step in the isolation process. This is often done in vacuo to remove any residual solvent without causing thermal decomposition of the complex. cdnsciencepub.com
For obtaining high-quality crystals suitable for single-crystal X-ray diffraction, recrystallization is often employed. This involves dissolving the crude product in a suitable solvent, followed by slow cooling, slow evaporation of the solvent, or diffusion of an anti-solvent to induce crystallization. iucr.orgiucr.org The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the specific tetrakis(pyridine)nickel(II) complex.
The purity of the final product is typically confirmed by various analytical techniques, including elemental analysis, infrared spectroscopy, and X-ray powder diffraction. iucr.orgnih.govrsc.org
Advanced Spectroscopic and Diffraction Based Characterization Techniques
Electronic Spectroscopy for Elucidating d-d Transitions and Electronic States
Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. For tetrakis(pyridine)nickel(II), it provides information on d-d transitions, ligand field splitting, and the spin state of the Ni(II) ion.
UV-visible absorption spectroscopy of tetrakis(pyridine)nickel(II) complexes reveals characteristic d-d transitions for the d⁸ electron configuration of the nickel(II) ion. vulcanchem.com The position and intensity of these absorption bands are indicative of the coordination geometry and the spin state of the nickel center. vulcanchem.com In an octahedral field, three spin-allowed transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). For instance, the electronic spectra of a nickel(II) complex with three 4-aminoantipyrine (B1666024) ligands, which create an octahedral environment, show two absorption bands at 646 nm (15479 cm⁻¹) and 385 nm (25974 cm⁻¹), assigned to the ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₁g(P) transitions, respectively. ugm.ac.id
The coordination environment significantly influences the electronic spectrum. Square planar nickel(II) complexes, which are typically low-spin (S=0), exhibit different absorption bands compared to high-spin (S=1) octahedral complexes due to distinct crystal field splitting patterns. vulcanchem.com The addition of axial ligands, such as pyridine (B92270), to a square planar nickel(II) porphyrin can induce a spin state change from low-spin to high-spin, which is observable in the UV-Vis spectrum. acs.org For example, upon addition of pyridine to a square planar nickel(II) complex, new bands appear around 430 nm and 480 nm, which are indicative of the diamagnetic and paramagnetic states, respectively. acs.org
The nature of the ligands and counter-anions also affects the electronic transitions. In complexes of the type [Ni(py)₄X₂], where X is an anion, the electronic spectra are consistent with a pseudo-octahedral geometry. cdnsciencepub.com Evidence for lower symmetry than pure octahedral (Oₕ) is often observed as a splitting of the band assigned to the ³A₂g → ³T₂g transition. cdnsciencepub.com
Table 1: UV-Visible Absorption Data for Selected Nickel(II) Complexes
| Complex | Solvent/State | λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| Ni(AAP)₃₂·5H₂O | - | 646 | ³A₂g(F) → ³T₁g(F) | ugm.ac.id |
| Ni(AAP)₃₂·5H₂O | - | 385 | ³A₂g(F) → ³T₁g(P) | ugm.ac.id |
| [Ni(4)(py)] | - | ~480 | Paramagnetic Species | acs.org |
| [Ni(4)] | - | ~430 | Diamagnetic Species | acs.org |
Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules and provides detailed stereochemical information. In the context of nickel(II) complexes, visible CD spectroscopy can resolve individual d-d electronic transitions and is highly sensitive to the chiral environment of the metal ion. nih.gov For non-planar four-coordinate nickel(II) complexes with chiral ligands, the CD spectra are dominated by the metal-centered Λ- or Δ-chirality, which is dictated by the ligand's chirality. researchgate.net
Magnetic Circular Dichroism (MCD) spectroscopy provides complementary information to absorption spectroscopy, especially for paramagnetic species. MCD studies on nickel(II) amine complexes have been used to investigate their crystal field and electronic structures. capes.gov.bracs.org For certain nickel(II) porphyrin complexes, MCD spectra have revealed unusual electronic structures, such as a rare ΔHOMO < ΔLUMO relationship, which is indicated by sign-reversed features in the spectrum. researchgate.net
UV-Visible Absorption Spectroscopy: Ligand Field Splitting and Electronic Structure
Vibrational Spectroscopy for Ligand-Metal Bonding and Molecular Symmetry
Infrared (IR) spectroscopy is a key technique for characterizing tetrakis(pyridine)nickel(II) complexes. The coordination of pyridine to the nickel(II) center leads to shifts in the vibrational frequencies of the pyridine ring. vulcanchem.com Specifically, the ring-breathing modes of pyridine are sensitive to coordination. vulcanchem.com For example, absorptions in free pyridine at 405, 605, and 1583 cm⁻¹ are observed to shift to higher frequencies upon complexation with nickel(II). cdnsciencepub.com These shifts are indicative of the strengthening of the C-C and C-N bonds within the pyridine ring upon coordination.
Furthermore, IR spectroscopy can identify the presence of other ligands, such as anions. In complexes like [Ni(NCS)₂(py)₄], the characteristic C-N stretching vibration of the thiocyanate (B1210189) anion is observed around 2070 cm⁻¹. vulcanchem.com Similarly, in [Ni(NCSe)₂(C₅H₅N)₄], the C-N stretching vibration is found at 2083 cm⁻¹. iucr.org The position of these anion bands can provide information about their coordination mode (terminal vs. bridging). iucr.org
Table 2: Selected Infrared Vibrational Frequencies (cm⁻¹) for Tetrakis(pyridine)nickel(II) and Related Complexes
| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Free Pyridine | Ring Mode | 405 | cdnsciencepub.com |
| Ni(II)-Pyridine Complex | Ring Mode (coordinated) | >405 | cdnsciencepub.com |
| Free Pyridine | Ring Mode | 605 | cdnsciencepub.com |
| Ni(II)-Pyridine Complex | Ring Mode (coordinated) | >605 | cdnsciencepub.com |
| Free Pyridine | Ring Mode | 1583 | cdnsciencepub.com |
| Ni(II)-Pyridine Complex | Ring Mode (coordinated) | >1583 | cdnsciencepub.com |
| [Ni(NCS)₂(py)₄] | ν(C≡N) of NCS⁻ | ~2070 | vulcanchem.com |
| [Ni(NCSe)₂(C₅H₅N)₄] | ν(C≡N) of NCSe⁻ | 2083 | iucr.org |
Raman spectroscopy provides complementary information to IR spectroscopy. For centrosymmetric molecules, vibrational modes that are Raman active are often IR inactive, and vice versa. In the case of [Ni(NCSe)₂(C₅H₅N)₄], the C-N stretching vibration is observed at 2079 cm⁻¹ in the Raman spectrum, which is close to the value observed in the IR spectrum. iucr.org The effect of anions on the Raman spectra is also significant. For instance, in Fe(pyridine)₂[Ni(CN)₄], a reversible high-spin to low-spin transition can be detected by Raman spectroscopy under pressure, indicating changes in the vibrational frequencies of the complex in its different spin states. arxiv.org
Infrared Spectroscopy: Analysis of Pyridine Vibrational Modes and Coordination Shifts
Magnetic Resonance Spectroscopy and Spin State Analysis
Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful probes of the electronic and magnetic properties of nickel(II) complexes.
For paramagnetic high-spin Ni(II) complexes (S=1), NMR spectra exhibit significant isotropic shifts. These shifts, also known as contact and dipolar shifts, provide information about the delocalization of unpaired electron spin density onto the ligand atoms. acs.org Although the spectra are broadened due to the paramagnetic nature of the metal center, they can still be analyzed to determine the ratio of high-spin to low-spin species in solution. rsc.org
The spin state of tetrakis(pyridine)nickel(II) complexes is highly dependent on the coordination environment. Four-coordinate square planar complexes are typically diamagnetic (low-spin, S=0), while six-coordinate octahedral complexes are paramagnetic (high-spin, S=1). vulcanchem.com This change in spin state upon alteration of the coordination number is a well-known phenomenon for Ni(II) ions. rsc.org For example, the addition of pyridine as an axial ligand to a square planar nickel porphyrin can induce a coordination-induced spin-state switch from a diamagnetic to a paramagnetic state. acs.org This equilibrium between low-spin and high-spin forms has also been observed for water-soluble nickel(II) porphyrins in aqueous solution. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Paramagnetic Shifts and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like tetrakis(pyridine)nickel(II) presents unique challenges and opportunities compared to its diamagnetic counterparts. The presence of unpaired electrons in the nickel(II) d⁸ ion, which can exist in a high-spin (paramagnetic) or low-spin (diamagnetic) state depending on its coordination geometry, significantly influences the NMR spectrum. In the case of paramagnetic nickel(II) complexes, the large magnetic moment of the electron leads to substantial shifts in the nuclear resonance frequencies, known as paramagnetic or contact and pseudocontact shifts. These shifts can be several orders of magnitude larger than the typical chemical shifts observed in diamagnetic compounds.
The study of these paramagnetic shifts provides valuable insight into the electronic structure and the nature of the metal-ligand bonding. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift is a through-space dipolar interaction that depends on the magnetic anisotropy of the complex. By analyzing the magnitude and sign of these shifts for different nuclei within the pyridine ligands, researchers can map the spin density distribution and gain a deeper understanding of the electronic communication between the nickel(II) center and the surrounding ligands.
Furthermore, NMR spectroscopy is a powerful tool for investigating the solution dynamics of tetrakis(pyridine)nickel(II) complexes. The line widths of the NMR signals are sensitive to dynamic processes such as ligand exchange and conformational changes. Broadened signals can indicate that the pyridine ligands are exchanging between the coordination sphere of the nickel ion and the bulk solvent on a timescale comparable to the NMR experiment. Variable-temperature NMR studies can be employed to determine the rates and activation parameters of these exchange processes, providing a quantitative measure of the lability of the pyridine ligands. For instance, in related nickel(II) pyridine complexes, NMR has been used to study the stepwise dissociation of pyridine ligands in solution, revealing the equilibrium between species with different numbers of coordinated pyridine molecules.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Characterization of Unpaired Electron Configuration
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique that specifically probes species with unpaired electrons. For tetrakis(pyridine)nickel(II), the nickel(II) ion has a d⁸ electron configuration. In an octahedral coordination environment, the two unpaired electrons occupy the eg orbitals, resulting in a paramagnetic S=1 ground state. However, in a square planar geometry, the d-orbitals are split differently, leading to a diamagnetic S=0 ground state with all electrons paired. Consequently, a perfectly square planar tetrakis(pyridine)nickel(II) complex would be EPR silent.
However, derivatives of tetrakis(pyridine)nickel(II) can be reduced to form nickel(I) species (d⁹ configuration), which are paramagnetic with one unpaired electron (S=1/2) and thus readily studied by EPR. For example, the reduction of certain nickel(II) complexes with aminopyridine ligands results in nickel(I) species that exhibit highly anisotropic EPR spectra at low temperatures (e.g., 100 K). buffalostate.edu These spectra are characterized by distinct g-values (g₁, g₂, g₃ or g|| and g⊥), which reflect the anisotropy of the magnetic field experienced by the unpaired electron. buffalostate.edu For instance, reduced nickel(II) complexes with specific polydentate aminopyridine ligands have shown g-values such as g₁ = 2.239, g₂ = 2.199, and g₃ = 2.025, or g|| = 2.324 and g⊥ = 2.079. buffalostate.edu The analysis of these g-values provides detailed information about the electronic ground state and the geometry of the nickel(I) center. A rhombic signal with three different g-values points to a low-symmetry environment, while an axial spectrum with two g-values (g|| and g⊥) suggests a higher symmetry, such as a trigonal bipyramidal or square pyramidal geometry.
EPR spectroscopy has also been instrumental in identifying ligand-centered radicals in organonickel complexes. nih.gov In some cases, reduction of a nickel(II) complex can lead to the unpaired electron residing primarily on the ligand rather than the metal. nih.gov This is distinguishable by the g-values, which are typically close to the free-electron value (g ≈ 2.0023) for organic radicals, and by the observation of hyperfine coupling to the ligand nuclei. nih.gov
X-ray Diffraction Methodologies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction: Principles of Crystal Structure Elucidation and Geometrical Analysis
Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays. This diffraction pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of the individual atoms can be determined with high precision.
Numerous studies on tetrakis(pyridine)nickel(II) complexes have utilized this technique to elucidate their crystal structures. These studies have revealed that the coordination geometry around the nickel(II) ion is highly dependent on the counter-anions and the presence of any co-crystallized solvent molecules. For example, in dichlorotetrakis(pyridine)nickel(II), [NiCl₂(C₅H₅N)₄], the nickel atom exhibits an octahedral coordination with the two chloride ligands in a trans configuration. iucr.org The four pyridine ligands occupy the equatorial positions. iucr.org Similarly, in bis(dicyanamido-κN)tetrakis(pyridine-κN)nickel(II), [Ni(C₂N₃)₂(C₅H₅N)₄], the nickel(II) cation is also six-coordinated in a slightly distorted octahedral geometry by four pyridine ligands and two dicyanamide (B8802431) anions. nih.gov In contrast, tetrakis(4-methylpyridine)nickel(II) perchlorate (B79767), Ni(C₆H₇N)₄₂, displays a square planar arrangement of the four 4-methylpyridine (B42270) rings around the nickel atom. cdnsciencepub.com
| Compound | Crystal System | Space Group | Ni(II) Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [NiCl₂(C₅H₅N)₄] | Tetragonal | I4₁/acd | Octahedral (trans-Cl) | Ni-Cl: 2.433(1), Ni-N: 2.121(3) | iucr.org |
| [Ni(C₂N₃)₂(C₅H₅N)₄] | Monoclinic | Cc | Distorted Octahedral | Ni-N: 2.057(3) - 2.169(3) | nih.gov |
| Ni(C₁₀H₉N₃)₄₂·2C₂H₅OH | - | - | Square Planar | Ni-N: 2.013(2) - 2.019(2) | nih.gov |
| Ni(C₆H₇N)₄₂ | Monoclinic | C2/c | Square Planar | - | cdnsciencepub.com |
| [Ni(NCSe)₂(C₅H₅N)₄] | - | - | Distorted Octahedral | - | iucr.org |
| [Ni(NCS)₂(C₆H₇N)₄] | - | - | Distorted Octahedral | - | nih.gov |
Powder X-ray Diffraction: Polymorphism and Phase Purity Assessment
Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction and is particularly useful for the analysis of polycrystalline materials. In PXRD, a sample of finely ground powder is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.
A primary application of PXRD in the study of tetrakis(pyridine)nickel(II) complexes is the assessment of phase purity. By comparing the experimental PXRD pattern of a synthesized bulk sample with the pattern calculated from single-crystal X-ray diffraction data, one can confirm whether the bulk material consists of a single, pure crystalline phase. iucr.orgnih.gov This is crucial for ensuring that the properties measured for the bulk sample are representative of the crystallographically characterized species.
PXRD is also a powerful tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. Temperature-dependent PXRD can be used to investigate phase transitions between different polymorphic forms upon heating or cooling. researchgate.net For example, studies on [Ni(pyridine)₄(NCS)₂] have revealed the existence of different polymorphs, and PXRD has been used to monitor the transformation of one form into another as a function of temperature. researchgate.net Furthermore, PXRD can be used to characterize the products of thermal decomposition reactions, even when they are microcrystalline and not suitable for single-crystal analysis. iucr.org For instance, upon heating, [Ni(NCSe)₂(C₅H₅N)₄] loses two pyridine ligands, and the resulting product, Ni(NCSe)₂(C₅H₅N)₂, exhibits a different PXRD pattern, often with broad reflections indicating poor crystallinity or small particle size. iucr.org
Thermal Analysis Techniques: Investigating Decomposition Pathways and Stability (Methodological Focus)
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the physical and chemical changes that a material undergoes as a function of temperature. These methods provide valuable information about the thermal stability and decomposition pathways of coordination compounds like tetrakis(pyridine)nickel(II).
In a typical TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. The resulting TGA curve plots the percentage of mass loss versus temperature. For tetrakis(pyridine)nickel(II) complexes, TGA often reveals a stepwise loss of the pyridine ligands. For example, the thermal decomposition of [Ni(NCS)₂(py)₄] shows distinct steps corresponding to the sequential removal of pyridine molecules. chemicalpapers.com The first step is often the loss of two pyridine ligands to form the more stable bis(pyridine) complex, [Ni(NCS)₂(py)₂]. chemicalpapers.com Further heating leads to the loss of the remaining pyridine ligands and eventual decomposition of the inorganic residue.
Differential thermal analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to thermal events such as melting, phase transitions, or decomposition reactions. The loss of pyridine ligands from tetrakis(pyridine)nickel(II) complexes is typically an endothermic process, as energy is required to break the Ni-N coordination bonds. vulcanchem.com By coupling TGA with mass spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified, confirming that the mass loss corresponds to the release of pyridine.
The thermal stability of tetrakis(pyridine)nickel(II) complexes is influenced by several factors, including the nature of the counter-anions and the crystal packing forces. vulcanchem.com Generally, these complexes start to lose pyridine at temperatures above 100°C. vulcanchem.com The kinetics of the decomposition process can also be investigated by analyzing the shape of the TGA curves obtained at different heating rates. This can provide information on the reaction mechanism, such as whether it follows first-order kinetics or a contracting area model. chemicalpapers.com The activation energy for the decomposition can also be determined from these studies. chemicalpapers.com
The following table provides a generalized summary of the thermal decomposition behavior of a typical tetrakis(pyridine)nickel(II) complex.
| Decomposition Step | Temperature Range (°C) | Mass Loss | Evolved Species | DTA Event |
| 1 | ~100 - 200 | Corresponds to 2 pyridine molecules | Pyridine | Endothermic |
| 2 | >200 | Corresponds to remaining 2 pyridine molecules | Pyridine | Endothermic |
| 3 | Higher Temperatures | Decomposition of the remaining inorganic salt | Various | Complex events |
Theoretical Frameworks for Electronic Structure and Bonding
Application of Ligand Field Theory and Crystal Field Theory to Tetrakis(pyridine)nickel(II)
Ligand Field Theory, a more comprehensive model that incorporates aspects of Molecular Orbital (MO) theory, and its simpler electrostatic predecessor, Crystal Field Theory, are essential for explaining the electronic properties of transition metal complexes. pearson.com These theories focus on the effects of the ligands on the degeneracy of the central metal ion's d-orbitals. pearson.comindiana.edu
The geometry of the tetrakis(pyridine)nickel(II) species is crucial. The cation [Ni(py)₄]²⁺ typically adopts a square planar geometry, a common arrangement for d⁸ metal complexes. vulcanchem.comwikipedia.org However, when additional ligands, such as halide ions, are present, as in dichlorotetrakis(pyridine)nickel(II) ([NiCl₂(py)₄]), the coordination geometry expands to octahedral. vulcanchem.comnih.gov This change in geometry profoundly impacts the d-orbital splitting and, consequently, the electronic and magnetic properties of the complex.
The nickel(II) ion has a d⁸ electron configuration. pearson.com The arrangement of these eight electrons is determined by the splitting of the five d-orbitals, which is induced by the electrostatic field of the surrounding pyridine (B92270) ligands. pearson.comindiana.edu
Octahedral Geometry (e.g., [NiCl₂(py)₄]): In an octahedral field, the d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). fiveable.melibretexts.org For a d⁸ ion like Ni(II), the electrons fill these orbitals, resulting in a t₂g⁶eg² configuration. This configuration has two unpaired electrons in the eg orbitals, rendering the complex paramagnetic. indiana.edu
Square Planar Geometry (e.g., [Ni(py)₄]²⁺): A square planar geometry can be envisioned by removing the two axial ligands from an octahedron. dacollege.orgyoutube.com This removal significantly lowers the energy of the dz² orbital. The d-orbitals split into a more complex pattern with four different energy levels. dacollege.orgresearchgate.net For a d⁸ complex with strong-field to medium-field ligands like pyridine, the large energy gap between the dxy and the highest-energy dx²-y² orbital favors a low-spin configuration where all eight electrons are paired in the lower four orbitals. wikipedia.orgvedantu.com This typically results in a diamagnetic complex. rsc.org
Table 1: Comparison of d-Orbital Splitting and Electron Configuration in Ni(II) Complexes
| Property | Octahedral Geometry ([NiCl₂(py)₄]) | Square Planar Geometry ([Ni(py)₄]²⁺) |
| d-Orbital Splitting | Two levels: t₂g (lower) and eg (higher) | Four levels: dxz, dyz (lowest), dz², dxy, dx²-y² (highest) |
| Electron Configuration | t₂g⁶eg² | (dxz, dyz)⁴(dz²)²(dxy)² |
| Unpaired Electrons | 2 | 0 |
| Expected Magnetism | Paramagnetic | Diamagnetic |
The bonding between the nickel(II) ion and the pyridine ligands involves both sigma (σ) and pi (π) interactions. tandfonline.com
Sigma (σ) Bonding: Pyridine acts as a strong σ-donor. The nitrogen atom's lone pair of electrons, located in an sp² hybrid orbital, donates electron density to the empty metal d-orbitals (primarily the dx²-y² and dz²), forming a strong Ni-N σ-bond. jscimedcentral.comacs.org This is the primary interaction responsible for the formation of the complex.
d-Orbital Splitting Patterns in Nickel(II) Complexes
Spin State Dynamics and Paramagnetic Behavior in Nickel(II) Complexes
The spin state of a nickel(II) complex is directly tied to its coordination geometry and the resulting d-orbital splitting. researchgate.net Ni(II) is a d⁸ ion, which can exist in either a high-spin (paramagnetic) or low-spin (diamagnetic) state depending on the ligand field. core.ac.ukresearchgate.net
In octahedral complexes like [NiCl₂(py)₄], the energy gap (Δo) between the t₂g and eg orbitals is relatively small. cdnsciencepub.com Consequently, it is energetically more favorable for the last two electrons to occupy the higher-energy eg orbitals singly (Hund's rule) rather than to pair up in the lower-energy t₂g orbitals. This results in two unpaired electrons and a high-spin (S=1) state, making the complex paramagnetic. core.ac.ukcdnsciencepub.com The magnetic moments for such complexes are typically in the range of 3.0-3.3 Bohr magnetons (B.M.), slightly above the spin-only value of 2.83 B.M. due to orbital contributions. core.ac.ukiitk.ac.in
Conversely, in square planar complexes like [Ni(py)₄]²⁺, the energy gap between the filled dxy orbital and the empty dx²-y² orbital is large. libretexts.org This large gap forces all eight d-electrons to pair up in the lower energy orbitals, resulting in a low-spin (S=0) state. wikipedia.org Complexes in this state are diamagnetic. rsc.org However, some square planar Ni(II) complexes can exhibit paramagnetism, often due to structural distortions or a small energy gap between the singlet and triplet states. rsc.orgresearchgate.net
The transition between high-spin and low-spin states can sometimes be induced by changes in temperature, pressure, or by the coordination of additional ligands, a phenomenon known as spin crossover. nih.govrsc.org For instance, the addition of axial ligands to a square planar nickel-porphyrin complex can induce a spin transition from S=0 to S=1. nih.gov
Metal-Ligand Covalency and Electron Density Distribution
The interaction between the nickel(II) ion and the pyridine ligands is not purely electrostatic, as assumed in simple Crystal Field Theory. There is a significant degree of covalent character in the Ni-N bonds, meaning that the electrons are shared between the metal and the ligands. cdnsciencepub.com This covalency arises from the overlap of metal d-orbitals and ligand orbitals. researchgate.net
The degree of covalency influences the electronic properties of the complex. A higher degree of covalency leads to a greater delocalization of electron density from the ligands to the metal (σ-donation) and from the metal to the ligands (π-back-donation). This electron sharing reduces the effective positive charge on the metal ion and expands the d-electron cloud, an effect known as the nephelauxetic effect.
Studies on various nickel(II) complexes have shown that the covalency of the metal-ligand bond is a critical parameter. nih.govacs.org For example, in a series of nickel(II) catalysts, a linear correlation was observed between the metal-ligand covalency parameter and the catalytic turnover number. nih.gov The Ni-N(py) bond distances in octahedral complexes are typically in the range of 2.05 to 2.17 Å, reflecting the strong covalent interaction. vulcanchem.comnih.gov The distribution of electron density is thus a key factor in determining the reactivity and stability of the complex.
Influence of Coordination Geometry on Electronic Configuration
The coordination geometry is arguably the most decisive factor in determining the electronic configuration of tetrakis(pyridine)nickel(II) and related complexes. pearson.comresearchgate.net The spatial arrangement of the ligands dictates the pattern of d-orbital splitting, which in turn defines how the d⁸ electrons of the Ni(II) ion are distributed. walisongo.ac.idsarponggroup.com
Table 2: Influence of Geometry on Electronic Properties of Ni(II) Complexes
| Coordination Geometry | Typical Complex | d-Orbital Splitting Pattern | Resulting Electronic Configuration (Spin State) | Magnetic Property |
| Octahedral | [NiCl₂(py)₄] nih.gov | t₂g and eg levels fiveable.me | t₂g⁶eg² (High-spin) indiana.edu | Paramagnetic core.ac.uk |
| Square Planar | [Ni(py)₄]²⁺ vulcanchem.com | Complex, large gap between highest occupied and lowest unoccupied orbitals dacollege.org | (dxz, dyz)⁴(dz²)²(dxy)² (Low-spin) vedantu.com | Diamagnetic rsc.org |
| Tetrahedral | [NiCl₄]²⁻ libretexts.org | e and t₂ levels (inverted relative to octahedral) libretexts.org | e⁴t₂⁴ (High-spin) | Paramagnetic libretexts.org |
As summarized in the table, an octahedral environment, such as in [NiCl₂(py)₄], leads to a high-spin t₂g⁶eg² configuration with two unpaired electrons. nih.govresearchgate.net This results in paramagnetism. cdnsciencepub.com In contrast, the square planar geometry favored by the [Ni(py)₄]²⁺ cation results in a low-spin configuration where all electrons are paired, leading to diamagnetism. vulcanchem.comrsc.org
Even subtle distortions from an ideal geometry can alter the electronic configuration. For example, a tetrahedral distortion of a square planar complex would decrease the energy gap, potentially leading to a paramagnetic high-spin state. libretexts.org The choice between square planar and tetrahedral geometry for a four-coordinate d⁸ complex depends on a delicate balance between the ligand field stabilization energy gained in the square planar arrangement and the spin-pairing energy required to achieve it. libretexts.org For Ni(II), this balance is sensitive to the nature of the ligand. docbrown.info
Reactivity, Reaction Mechanisms, and Solution Dynamics
Ligand Exchange Kinetics and Thermodynamic Principles
The exchange of pyridine (B92270) ligands in nickel(II) complexes is a rapid and dynamic process, crucial for understanding the formation and reactivity of species like tetrakis(pyridine)nickel(II). The kinetics and thermodynamics of these exchanges are governed by the step-wise replacement of solvent or other ligands.
The formation and dissociation of nickel(II)-pyridine complexes in aqueous solution proceed through a series of stepwise equilibria. Kinetic studies, such as those using the temperature-jump method, have elucidated the rate constants for these individual steps. For the reactions Ni²⁺ + py ⇌ Ni(py)²⁺ and Ni(py)₂²⁺ + py ⇌ Ni(py)₃²⁺, the formation rate constants (k₁ and k₃) at 25°C are found to be identical at 3.6 × 10³ M⁻¹s⁻¹. oup.com This suggests that the reactivity of the nickel center towards an incoming pyridine ligand is not significantly affected by the pyridine molecules already coordinated. oup.com
However, the dissociation rate constants show a marked difference. The dissociation of the first pyridine from Ni(py)²⁺ (k₋₁) is 37 s⁻¹, while the dissociation from a tris-pyridine complex (k₋₃) is significantly faster at 760 s⁻¹. oup.com This indicates that pyridine molecules already bound to the nickel ion substantially increase the lability of their counterparts. oup.com Isothermal weight-loss analysis of solid-state pyridine adducts of nickel(II) complexes also points to the dissociation of pyridine upon heating, with activation energies reflecting the bond stability between the Ni(II) ion and the axial pyridine ligands. oup.com The mechanism of these exchange reactions is generally considered dissociative or involves a concerted interchange, where the rate-determining step is the loss of a coordinated molecule, whether it be a solvent molecule or a pyridine ligand. researchgate.netrsc.org
Table 1: Kinetic Data for Pyridine Exchange on Nickel(II) in Aqueous Solution at 25°C oup.com
| Reaction Step | Formation Rate Constant (k) | Dissociation Rate Constant (k⁻¹) |
|---|---|---|
| Ni²⁺ + py ⇌ Ni(py)²⁺ | 3.6 × 10³ M⁻¹s⁻¹ | 37 s⁻¹ |
The solvent plays a critical role in the kinetics of ligand exchange at nickel(II) centers. While the exchange of solvent molecules itself is remarkably insensitive to the bulk solvent properties, the rate of formation of complexes with ligands like pyridine shows significant solvent dependence. researchgate.netrsc.org This suggests that the solvent's influence is primarily on the encounter equilibria between the solvated nickel complex and the incoming ligand. researchgate.net
Studies on the transformation of nickel complexes have shown that the rate of reaction can be significantly altered by the solvent's coordinating ability. rsc.org For instance, faster reaction rates are observed in more-coordinating solvents like acetonitrile, while less-coordinating solvents such as tetrahydrofuran (B95107) (THF) lead to slower rates by an order of magnitude. rsc.org This has led to the proposal that solvent coordination can be the rate-limiting step in certain transformations. rsc.org The activation parameters, particularly a negative entropy of activation (ΔS‡), can be consistent with an associative mechanism where solvent coordination is the rate-determining step. rsc.org The linear relationship often observed between activation enthalpies and entropies for these reactions in different media is attributed to changes in the ligands bound to the Ni(II) center that are not directly involved in the substitution. researchgate.net
Mechanistic Pathways of Pyridine Dissociation and Association
Redox Chemistry of Tetrakis(pyridine)nickel(II) and Related Species
The redox chemistry of nickel(II)-pyridine complexes is central to their application in catalysis. These complexes can often be reversibly reduced to Ni(I) or oxidized to Ni(III), and the stability of these alternative oxidation states is highly dependent on the coordination environment.
Cyclic voltammetry (CV) is a key technique for characterizing the redox properties of nickel-pyridine complexes. The reduction of Ni(II) to Ni(I) is a common feature. For instance, a series of Ni(II) complexes with pentadentate polypyridyl ligands exhibit reversible Ni(II)/Ni(I) couples with half-wave potentials (E₁/₂) ranging from -1.15 V to -1.35 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. nih.gov In contrast, the Ni(II)/Ni(III) couples for these same complexes are often non-reversible. nih.gov
The specific ligands attached to the nickel center, including pyridine and its derivatives, play a crucial role in tuning these redox potentials. For example, Ni(II) complexes with aminopyridine ligands can exhibit reversible Ni(II)/Ni(I) reduction waves at potentials significantly less negative than many other Ni(II) complexes with only nitrogen donor atoms, with values recorded between -0.83 V and -1.01 V versus SCE in acetonitrile. scispace.com The addition of pyridine to solutions of other nickel complexes, such as nickel dithiocarbamates, can also profoundly alter the cyclic voltammograms, indicating the formation of pyridine-bound Ni(III) species. nih.gov
Table 2: Selected Redox Potentials for Nickel-Pyridine and Related Complexes
| Complex Type | Redox Couple | Potential (V) | Reference Electrode | Solvent |
|---|---|---|---|---|
| Ni(II)-Pentadentate Polypyridyl nih.gov | Ni(II)/Ni(I) | -1.15 to -1.35 | Fc/Fc⁺ | Acetonitrile |
Electron transfer in nickel(II) complexes can proceed through various mechanisms, including outer-sphere and inner-sphere pathways. For many nickel-pyridine systems, outer-sphere electron transfer is prevalent, where the electron moves from the reductant to the oxidant without a shared bridging ligand. The Marcus cross-correlation, a theoretical framework for outer-sphere reactions, has been used to determine the self-exchange rate for the Ni(III)/Ni(II) couple in complexes like bis(1,4,7-triazacyclononane)nickel, where octahedral symmetry is retained upon electron transfer. rsc.org
In some cases, the mechanism can be more complex, such as the ECE (Electrochemical-Chemical-Electrochemical) mechanism observed in the oxidation of Ni(II) dithiocarbamate. nih.gov Here, an initial electron transfer is followed by a chemical step (ligand exchange), which is then followed by a second electron transfer. nih.gov The addition of pyridine can trap the intermediate Ni(III) species, providing insight into the reaction pathway. nih.gov Furthermore, proton-coupled electron transfer (PCET) is an important mechanism, especially in catalytic cycles for reactions like hydrogen evolution. pnas.orgrsc.orgosti.gov In these mechanisms, electron transfer is coupled to proton transfer, often involving the pyridine ligand itself, to avoid high-energy intermediates. pnas.org For instance, the reversible dechelation and protonation of pyridine nitrogen atoms can enable the internal coupling of a metal hydride and a proton to produce H₂. acs.org
Electrochemical Characterization and Redox Potentials
Photochemical Pathways and Light-Induced Reactivity
The photochemistry of nickel(II) complexes, including those with pyridine ligands, is an area of growing interest, particularly for applications in photocatalysis and molecular switching. Upon irradiation with light of a suitable wavelength, these complexes can be promoted to an excited state with altered reactivity.
Excitation of certain nickel(II) porphyrin complexes can induce the addition or elimination of an axial ligand, such as pyridine. researchgate.net This light-induced coordination or decoordination can, in turn, switch the spin-state of the Ni(II) center from a diamagnetic (low-spin) to a paramagnetic (high-spin) state, or vice versa. researchgate.networldscientific.com This phenomenon, termed a light-driven coordination-induced spin-state switch (LD-CISSS), has been demonstrated in systems where a pyridine ligand is tethered to the porphyrin macrocycle. worldscientific.com Irradiation with one wavelength of light promotes coordination and a spin-state change, while another wavelength can reverse the process. researchgate.net
In photocatalytic systems, light can be used to drive redox processes. For example, light irradiation can produce a photoexcited Ni(II)* species that facilitates reductive elimination in a catalytic cycle. rsc.org Alternatively, light can induce a single electron transfer (SET) from a sacrificial donor to the Ni(II) center, generating a reactive Ni(I) species that can enter a catalytic cycle. rsc.org This photoreduction is often initiated by a d-d transition centered on the Ni(II) ion. rsc.org Such light-driven processes are key to the function of nickel-based catalysts in various organic transformations and in the production of solar fuels like hydrogen. acs.orgrsc.org
Acid-Base Properties and Protonation Equilibria of Coordinated Pyridine
The coordination of pyridine ligands to the nickel(II) center in tetrakis(pyridine)nickel(II), [Ni(py)₄]²⁺, significantly influences their acid-base properties. While pyridine itself is a weak base, its basicity is further attenuated upon complexation due to the Lewis acidic nature of the Ni(II) ion. This section explores the theoretical basis for this change and reviews relevant research findings on the protonation equilibria of coordinated pyridine and related systems.
The fundamental acid-base equilibrium of interest involves the protonation of the nitrogen atom of a coordinated pyridine ligand:
[Ni(py)₄]²⁺ + H⁺ ⇌ [Ni(py)₃(pyH)]³⁺
The basicity of a free pyridine molecule in solution is characterized by the pKa of its conjugate acid, the pyridinium (B92312) ion (C₅H₅NH⁺), which is approximately 5.25. wikipedia.org This value indicates that pyridine is a moderately weak base.
Influence of Ni(II) Coordination on Pyridine Basicity
When a pyridine molecule coordinates to a Ni(II) ion, the lone pair of electrons on the nitrogen atom is donated to the metal center, forming a coordinate covalent bond. This donation of electron density to the positively charged Ni(II) ion reduces the electron density on the pyridine ring, particularly on the nitrogen atom. As a result, the coordinated pyridine becomes a significantly weaker base than free pyridine.
Consequently, the pKa of the coordinated pyridinium ion, [Ni(py)₃(pyH)]³⁺, is expected to be substantially lower than 5.25. The withdrawal of electron density by the Ni(II) center makes it more difficult to protonate the coordinated pyridine and, conversely, easier for the protonated ligand to deprotonate. While specific experimental pKa values for tetrakis(pyridine)nickel(II) are not extensively reported in the literature, studies on related complexes confirm this trend.
Research Findings from Related Systems
Potentiometric titration studies on various nickel(II) complexes with ligands containing pyridine moieties provide insight into the effect of coordination on basicity. For instance, investigations into Ni(II) complexes with poly(amino)amido pentadentate ligands that include a pyridyl group have determined the acid dissociation constants for the entire ligand system. nih.gov In one such study, the introduction of a carbonyl group in 2-methylpyridine (B31789) was noted to lower the pKa from 6.14 to 2.66, illustrating the impact of electronic modifications on basicity. nih.gov
Similarly, studies on Ni(II) complexes with macrocyclic ligands bearing an aminopropyl pendant arm have determined the pKa values for the protonation of this arm. For the nickel complexes, these pKa values were found to be in the range of 6.3–6.6. While this pKa does not correspond to the pyridine ring itself, it demonstrates the use of potentiometric methods to determine protonation constants within a metal complex.
The stability of metal-pyridine complexes is directly related to the basicity of the pyridine ligand. Research on the formation constants for Ni(II) complexes with a series of substituted pyridines has shown a correlation between the logarithmic values of the formation constants and the pKa of the ligands. cdnsciencepub.com This relationship underscores the electronic interplay between the metal ion and the ligand, which is the root cause of the altered basicity.
In the absence of direct experimental data for tetrakis(pyridine)nickel(II), the expected pKa for the coordinated pyridine can be estimated to be significantly lower than that of free pyridine. The precise value would be influenced by factors such as the solvent system and the nature of the counter-ion in the complex salt.
The following table summarizes the pKa values of free pyridine and a related substituted pyridine for comparison.
| Compound | pKa |
| Pyridine | 5.25 wikipedia.org |
| 2-Methylpyridine | 6.14 nih.gov |
| 2-Methylpyridine with carbonyl group | 2.66 nih.gov |
Coordination Stereochemistry and Supramolecular Architectures
Analysis of Coordination Geometries and Distortions
The coordination environment of the nickel(II) ion in complexes containing four pyridine (B92270) ligands can range from square planar to octahedral. In its simplest form, the [Ni(py)₄]²⁺ cation can adopt a square planar geometry, which is characteristic of a low-spin d⁸ metal complex. vulcanchem.com However, the coordination sphere frequently expands to accommodate additional ligands, typically anions, resulting in a six-coordinate octahedral geometry.
In compounds such as dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], the complex exhibits an octahedral geometry where the four pyridine ligands occupy the equatorial positions and the two chloride anions are situated in the axial positions in a trans configuration. vulcanchem.comresearchgate.net The Ni-N bond lengths in this complex are approximately 2.121 Å, with the Ni-Cl distance being 2.433 Å. researchgate.net Similarly, octahedral geometries are observed in related complexes with different anionic ligands, such as isothiocyanate, isoselenocyanate, and nitrite. iucr.orgiucr.org For instance, in bis(isoselenocyanato-κN)tetrakis(pyridine-κN)nickel(II), the nickel center is in a slightly distorted octahedral environment with the two selenocyanate (B1200272) anions also in a trans arrangement. iucr.org
Distortions from ideal octahedral or square planar geometry are common and are often induced by the steric constraints of the ligands. In bis(dicyanamido-κN)tetrakis(pyridine-κN)nickel(II), the NiN₆ coordination sphere is slightly distorted from a perfect octahedron. nih.gov More significant distortions are observed with bulky or chelating ligands. For example, the complex dichlorido(pyridine-κN)[2,3,5,6-tetrakis(pyridin-2-yl)pyrazine-κ³N²,N¹,N⁶]nickel(II) displays a considerably distorted octahedral environment due to the tight N–Ni–N chelate angle of the tridentate pyrazine-based ligand. iucr.org
The nature of the anion can also influence the geometry. In tetrakis(4-methylpyridine)nickel(II)hexafluorophosphate, the nickel ion is in a square-planar environment created by the four pyridine ligands, with the hexafluorophosphate (B91526) anions positioned weakly above and below this plane. cdnsciencepub.comcdnsciencepub.com This weak interaction results in relatively short Ni-N bond lengths of around 1.92 Å. cdnsciencepub.comcdnsciencepub.com
| Compound | Coordination Geometry | Ni-N (pyridine) (Å) | Ni-X (Anion) (Å) | Key Angles (°) | Reference |
|---|---|---|---|---|---|
| [NiCl₂(py)₄] | Octahedral (trans) | 2.121(3) | 2.433(1) (Ni-Cl) | N-Ni-Cl (avg) = 90.0(9) | researchgate.net |
| [Ni(dca)₂(py)₄] | Distorted Octahedral | 2.057(3) - 2.169(3) | - | 86.59(11) - 178.96(15) | nih.gov |
| Ni(4-Mepy)₄₂ | Square Planar (weakly capped) | 1.916(9), 1.919(10) | 3.031(8) (Ni-F) | - | cdnsciencepub.comcdnsciencepub.com |
| [Ni(NCSe)₂(py)₄] | Distorted Octahedral (trans) | - | - | - | iucr.org |
| [Ni(pdz)₄(NCS)₂] | Distorted Octahedral (trans) | 2.1292(15) - 2.1530(15) | 2.0494(15) (Ni-NCS) | 87.33(5) - 179.71(7) | nih.gov |
Isomerism in Tetrakis(pyridine)nickel(II) and Related Systems
Isomerism is a key feature in the chemistry of tetrakis(pyridine)nickel(II) complexes, with both structural and geometric isomers being observed. A notable example of structural isomerism is found in tetrakis(3-ethylpyridine)bis(isothiocyanato)nickel(II), which exists as two distinct isomers, one blue and one violet. iucr.org Crystal structure analysis revealed that while both isomers feature distorted octahedral coordination with trans-isothiocyanato ligands, they differ in the relative orientation of the pyridine rings. iucr.org In the blue isomer, the planes of the trans-coordinated pyridine rings are parallel, whereas in the violet isomer, they are nearly perpendicular to each other. iucr.org This structural difference impacts the crystal packing and results in different spectral properties. iucr.org
Geometric (cis-trans) isomerism is also prevalent, particularly in octahedral complexes of the type [NiX₂L₄]. The vast majority of [NiX₂(py)₄] complexes, where X is a halide or pseudohalide, adopt a trans configuration, which is generally considered to be the more thermodynamically stable isomer due to reduced steric hindrance between the anionic ligands. researchgate.netacs.org However, the formation of a specific isomer can be influenced by reaction conditions. For instance, the starting material NiCl₂·6H₂O can exist as a mixture of cis-[NiCl₂(H₂O)₄] and trans-[NiCl₂(H₂O)₄] isomers in solution, which can potentially influence the stereochemistry of the final product upon ligand exchange with pyridine. rsc.org
In systems with asymmetrically substituted ligands, different geometric isomers can arise. acs.org The interconversion between these isomers is a crucial mechanistic step in processes such as olefin polymerization catalyzed by nickel complexes. acs.org The isomerization can proceed through several pathways, including a dissociative mechanism involving ligand loss, a twisting mechanism via a tetrahedral transition state, or an associative mechanism that proceeds through a five-coordinate intermediate. acs.org
Non-Covalent Interactions and Crystal Packing Motifs
The solid-state structures of tetrakis(pyridine)nickel(II) complexes are governed by a network of non-covalent interactions that dictate the packing of the molecules in the crystal lattice. researchgate.net These interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, are fundamental in the formation of their supramolecular architectures. researchgate.netresearchgate.net
In the crystal structure of dichlorido(pyridine-κN)[2,3,5,6-tetrakis(pyridin-2-yl)pyrazine-κ³N²,N¹,N⁶]nickel(II), the individual complex molecules are linked into a larger assembly through a combination of C–H···Cl and C–H···N hydrogen bonds, as well as π–π stacking interactions between adjacent pyridyl rings. iucr.org The importance of these interactions is highlighted by the close contact distance of 3.7446 Å between the centroids of the interacting rings. iucr.org
The presence of solvent molecules or non-coordinating counter-ions within the crystal lattice often plays a crucial role in directing the supramolecular assembly. In tetrakis[3-(2-pyridylamino)pyridine-κN]nickel(II) diperchlorate ethanol (B145695) disolvate, the uncoordinated perchlorate (B79767) anions and ethanol solvent molecules act as hydrogen bond acceptors and donors, connecting the discrete cationic complexes into a two-dimensional network. nih.goviucr.org Similarly, in the crystal structure of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)nickel(II), weak C–H···Se interactions link the individual complex units. iucr.org
The packing motif can also be influenced by the specific isomer present. The two structural isomers of tetrakis(3-ethylpyridine)bis(isothiocyanato)nickel(II) exhibit different crystal packing arrangements due to their different molecular shapes, which in turn leads to a difference in their crystalline densities. iucr.org In another example, tetrakis(pyridazine-κN)bis(thiocyanato-κN)nickel(II) pyridazine (B1198779) disolvate, the discrete octahedral complexes arrange themselves into layers that are separated by non-coordinating pyridazine solvent molecules. nih.gov
Anion-Metal Interactions and Hydrogen Bonding in Solid-State Structures
The interaction between the anion and the [Ni(py)₄]²⁺ moiety is a critical determinant of the final structure, ranging from no direct coordination to full covalent bonding. cdnsciencepub.com Anions like perchlorate or hexafluorophosphate are often considered weakly coordinating. In the crystal structure of tetrakis(4-methylpyridine)nickel(II)hexafluorophosphate, the PF₆⁻ anions are not considered fully coordinated to the nickel center but are held in the axial positions of the square-planar [Ni(4-Mepy)₄]²⁺ unit by weak, primarily ionic, interactions. cdnsciencepub.comcdnsciencepub.com The closest Ni···F distance in this compound is 3.031 Å, which is longer than a typical Ni-F covalent bond. cdnsciencepub.comcdnsciencepub.com
The strength of the anion-metal interaction can be temperature-dependent. Tetrakis(pyridine)nickel(II)hexafluoroarsenate undergoes a reversible structural change where the anions are only weakly associated at room temperature but become fully coordinated at lower temperatures (180-200 K). cdnsciencepub.comcdnsciencepub.com The degree of anion coordination has a direct impact on other structural parameters. For instance, in a series of perchlorate complexes, the Ni-N bond lengths were observed to increase from approximately 1.90 Å to a range of 2.05-2.15 Å as the anion changed from non-coordinating to coordinating. cdnsciencepub.com In contrast, anions like chloride in [NiCl₂(py)₄] are fully coordinated, forming strong covalent bonds with the nickel center. researchgate.net
Role in Catalysis and Materials Science: Fundamental Principles
Catalytic Activity and Mechanistic Insights in Homogeneous Systems
The catalytic utility of nickel-pyridine complexes is prominent in homogeneous catalysis, where they facilitate a variety of organic reactions. The electronic environment of the nickel center, which can be fine-tuned by the pyridine (B92270) ligands, is a key factor in its catalytic behavior.
Nickel-pyridine complexes are effective catalysts in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com The catalytic cycle often involves the nickel center cycling through different oxidation states. For instance, in some cross-coupling reactions, a Ni(0) species, which can be generated in situ from a Ni(II) precursor like tetrakis(pyridine)nickel(II) chloride, undergoes oxidative addition with an organic halide. Subsequent transmetalation with an organometallic reagent and reductive elimination yields the cross-coupled product and regenerates the active nickel catalyst.
These complexes also demonstrate activity in polymerization reactions. For example, the electrolysis of ethanolic solutions of tetrakis(pyridine)nickel(II) chloride in the presence of butadiene leads to the formation of linear and dihydrogenated oligomers. oup.comresearchgate.net The primary products identified include n-octadiene, n-dodecatriene, and n-hexadecatetraene. oup.comresearchgate.net The proposed mechanism for this oligomerization involves the formation of π-allyl nickel intermediates. oup.com
A notable application is the use of tetrakis(pyridine)nickel(II) dichromate as an aromatizing agent for certain nitrogen-containing heterocyclic compounds. sioc-journal.cn It has been shown to effectively promote the aromatization of 3,5-diaryl-4,5-dihydroisoxazoles to the corresponding isoxazoles and 1,4-dihydropyridines to pyridine derivatives in moderate to high yields. sioc-journal.cn
Table 1: Examples of Catalytic Applications of Tetrakis(pyridine)nickel(II) Derivatives
| Catalytic Reaction | Catalyst System | Substrates | Products | Yield (%) |
|---|---|---|---|---|
| Oligomerization | Tetrakis(pyridine)nickel(II) chloride (electrolysis) | Butadiene | n-octadiene, n-dodecatriene, etc. | Not specified |
| Aromatization | Tetrakis-pyridine Nickel (II) Dichromate | 3,5-diaryl-4,5-dihydroisoxazoles | 3,5-diarylisoxazoles | 52-72 |
| Aromatization | Tetrakis-pyridine Nickel (II) Dichromate | 1,4-dihydropyridines | Pyridine derivatives | 79-88 |
The performance of nickel-based catalysts is highly dependent on the design of the ligands coordinated to the metal center. In the context of nickel-pyridine complexes, modifications to the pyridine ring can significantly influence the catalyst's activity and selectivity. Introducing electron-withdrawing or electron-donating substituents on the pyridine ligand alters the electron density at the nickel center, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination. smolecule.com
For example, ligands with electron-withdrawing groups can enhance the electrophilicity of the nickel center, which can be beneficial for certain catalytic processes. smolecule.com The steric properties of the ligands also play a crucial role. Bulky ligands can create a specific coordination environment around the nickel atom that can influence the selectivity of the reaction, for instance, by favoring the formation of a particular stereoisomer in asymmetric catalysis.
The development of new ligand libraries is crucial for advancing nickel catalysis. Recent research has explored the use of diverse heterocyclic compounds, including those from pharmaceutical libraries, to identify novel ligands for nickel-catalyzed cross-electrophile coupling. nih.gov This approach has led to the discovery of new ligand classes, such as primary amidines and N-cyanoamidines, which have shown superior performance compared to traditional bipyridine ligands in challenging cross-coupling reactions. nih.gov The design of scaffolding ligands, which can preorganize the catalyst and nucleophile, represents another innovative approach to enhance transmetalation, a critical step in many cross-coupling cycles. acs.org
Role in Cross-Coupling Reactions and Polymerization
Precursor Chemistry for Advanced Functional Materials
Tetrakis(pyridine)nickel(II) complexes serve as valuable precursors for the synthesis of a variety of nickel-based functional materials. The controlled decomposition of these complexes allows for the formation of materials with specific compositions, structures, and properties.
The thermal decomposition of tetrakis(pyridine)nickel(II) complexes is a key method for producing nickel-containing materials. When heated, these complexes typically undergo a stepwise loss of their pyridine ligands. vulcanchem.com For instance, thermogravimetric analysis of complexes like [Ni(py)₄(NCS)₂] shows distinct steps corresponding to the release of pyridine molecules. vulcanchem.comchemicalpapers.com
The decomposition pathway and the final products are influenced by factors such as the counter-anions present and the heating atmosphere. For example, the thermal decomposition of bis(isothiocyanato)tetrakis(pyridine)nickel(II) ([Ni(NCS)₂(py)₄]) has been studied to understand the enthalpy changes and mechanisms involved. chemicalpapers.comchempap.org The initial stages of this decomposition follow first-order kinetics. chemicalpapers.com The decomposition of the title compound may proceed through the formation of a metastable intermediate, [Ni(NCS)₂(py)₃]. chemicalpapers.com
Tetrakis(pyridine)nickel(II) complexes are utilized as precursors for the synthesis of nickel-based nanoparticles and thin films. These nanomaterials exhibit unique size- and shape-dependent properties that are of interest for various applications.
One approach to synthesizing nickel nanoparticles involves the chemical reduction of a tetrakis(pyridine)nickel(II) complex. For example, nickel metal nanoparticles have been synthesized from tetrakis(pyridine)nickel(II) chloride. kashanu.ac.ir The magnetic properties of these nanoparticles can be studied to understand their potential applications in areas like data storage and biomedical imaging. kashanu.ac.irresearchgate.net
A modified sol-gel process has been used to synthesize hexagonal close-packed (hcp) and face-centered cubic (fcc) nickel nanoparticles supported on an amorphous carbon and silica (B1680970) matrix. researchgate.net In this method, the supporting matrix helps to prevent the aggregation and oxidation of the nickel nanoparticles, which is crucial for maintaining their magnetic properties and dispersibility. researchgate.net The size of the resulting nanoparticles can be controlled by the calcination temperature, with grain sizes ranging from 5 to 35 nanometers. researchgate.net
Thermal Decomposition Pathways to Nickel-Based Materials
Photophysical Applications: Luminescence and Energy Transfer
Some nickel complexes with polypyridyl ligands have been investigated for their luminescent properties. For example, certain nickel(II) complexes with saccharinate and pyrazole (B372694) ligands have been shown to exhibit blue luminescence arising from a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited state. researchgate.net While this is not a direct example of tetrakis(pyridine)nickel(II), it highlights the potential for luminescence in related nickel-pyridine systems.
Energy transfer processes can also occur in materials containing nickel complexes. In some lanthanide-doped materials, the presence of certain transition metal complexes can influence the luminescent properties of the lanthanide ions. For example, in phosphors containing Eu³⁺, the intensity of Gd³⁺ excitation lines can be affected by the Eu³⁺ concentration, indicating energy transfer from Gd³⁺ to Eu³⁺. mdpi-res.com While specific studies on energy transfer involving tetrakis(pyridine)nickel(II) are not widely reported, the principles of energy transfer in coordination compounds suggest that such processes could be possible in appropriately designed systems.
The study of the photophysical properties of tetrakis(pyridine)nickel(II) complexes is an area that could be further explored, particularly in the context of developing new luminescent materials or sensors.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic and Geometric Structure
Density Functional Theory (DFT) has been extensively used to investigate the electronic and geometric structure of tetrakis(pyridine)nickel(II) and its derivatives. These studies provide a detailed understanding of the complex's properties at the atomic level.
The geometry of tetrakis(pyridine)nickel(II) complexes can vary. In its pure form, it often adopts a square planar arrangement, which is typical for low-spin d8 metal complexes. vulcanchem.com However, the coordination can expand to octahedral in the presence of other ligands. vulcanchem.com For instance, in dichlorotetrakis(pyridine)nickel(II), [NiCl2(py)4], the four pyridine (B92270) ligands are in the equatorial positions with the chloride ions in the axial positions, resulting in a distorted octahedral geometry. vulcanchem.comresearchgate.net DFT calculations have been employed to optimize the geometries of such complexes, and the computed parameters often show good agreement with experimental data from X-ray crystallography. mdpi.com For example, a study on cis- and trans-bis(O-propyldithiocarbonato)bis(pyridine)nickel(II) used the B3LYP method with a 6-31+G* basis set for geometry optimization, starting from the experimental crystal structure. conicet.gov.ar
DFT is also crucial for elucidating the electronic structure. The frontier molecular orbitals (HOMO and LUMO) are of particular interest as they govern the chemical reactivity. For nickel(II)-pyridine macrocycle catalysts, DFT studies have shown that the nature of the pendant arms influences the localization of the HOMO. mdpi.com In some cases, the HOMO is localized on the nickel center (d_z2_ orbital), while in others, it is confined to the pendant arm. mdpi.com The electronic structures of various nickel(II) complexes with pyridine-containing ligands have been successfully explained using DFT and time-dependent DFT (TD-DFT) calculations. tandfonline.com These computational approaches can also predict spectroscopic properties, which can then be compared with experimental spectra. tandfonline.com
The spin state of the nickel(II) ion is another important aspect of its electronic structure. DFT calculations can predict the relative energies of different spin states. For instance, in a study of nickel-hydroperoxo intermediates, the high-spin (S = 3/2) structure was found to be more stable than the low-spin (S = 1/2) structure. mdpi.com
Table 1: Selected DFT-Calculated Geometric Parameters for Nickel(II)-Pyridine Complexes
| Complex | Ni-N Bond Lengths (Å) | Ni-Cl Bond Length (Å) | N-Ni-Cl Angle (°) | Reference |
| [NiCl2(C5H5N)4] | 2.121(3) | 2.433(1) | 90.0(9) | researchgate.net |
| Protonated Ni(II)-PyMAC | 2.039 - 2.083 | N/A | N/A | mdpi.com |
| Deprotonated Ni(II)-PyMAC | 2.050 - 2.068 | N/A | N/A | mdpi.com |
Note: This table is based on available data and may not be exhaustive.
Ab Initio Calculations for Bonding Analysis and Spectroscopic Parameter Prediction
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying chemical bonding and predicting spectroscopic parameters.
These methods have been used to analyze the nature of the Ni-N bond in tetrakis(pyridine)nickel(II) and related complexes. A Natural Bond Orbital (NBO) analysis, a common ab initio technique, reveals that the Ni-S bond in dithiophosphorus nickel complexes is primarily governed by charge transfer from the sulfur lone pair to the antibonding Ni-S orbital. researchgate.net Similar analyses can be applied to the Ni-N bond in pyridine complexes to understand the nature of the coordination. The strength and characteristics of this bond are fundamental to the stability and reactivity of the complex.
Ab initio methods are also employed to predict spectroscopic parameters. For example, they can be used to calculate the vibrational frequencies that correspond to the modes observed in infrared (IR) and Raman spectroscopy. conicet.gov.ar Furthermore, these calculations can help in the interpretation of electronic spectra (UV-Vis) by predicting the energies of electronic transitions. tandfonline.com Correlated ab initio methods have been instrumental in understanding the magnetic properties of nickel(II) complexes by analyzing the spin Hamiltonian parameters. rsc.org For certain diamagnetic nickel(II) complexes, ab initio calculations have confirmed a singlet diradical nature, where a diamagnetic Ni(II) ion is coupled with two ligand π-radicals. acs.org
Molecular Dynamics Simulations of Solution Behavior and Ligand Mobility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the behavior of complexes in solution and the mobility of their ligands.
MD simulations can provide insights into how solvent molecules interact with the tetrakis(pyridine)nickel(II) cation and how the pyridine ligands behave in a dynamic environment. These simulations can model the solvation shell around the complex, revealing the preferred orientation and residence times of solvent molecules. acs.org This is crucial for understanding reaction mechanisms in solution, as the solvent can play a significant role.
Ligand mobility is another key aspect that can be studied using MD. The simulations can show the flexibility of the pyridine rings, including their rotation and any conformational changes. nih.gov In complexes with multiple ligands, MD can be used to study ligand exchange processes, where one ligand is replaced by another. The information gleaned from these simulations, such as the energy barriers for ligand association and dissociation, is vital for understanding the complex's reactivity and stability in solution. nih.gov While specific MD studies solely on tetrakis(pyridine)nickel(II) are not prevalent in the provided results, the principles have been applied to similar systems, such as trypsin, to understand how ligand binding affects the mobility of different parts of the molecule. nih.gov
Emerging Research Directions and Future Outlook
Innovations in Synthesis and Crystallization Techniques
Recent research has focused on refining the synthesis and crystallization of tetrakis(pyridine)nickel(II) and its derivatives to achieve greater control over their structure and properties. Innovations in this area are crucial for producing materials with tailored functionalities.
One area of advancement is the use of mechanochemistry, a solvent-free or low-solvent method, to synthesize nickel complexes. This approach not only offers environmental benefits but can also lead to the formation of novel phases and structures that are not accessible through traditional solution-based methods. For instance, studies on related iron complexes have shown that solvent-assisted grinding can influence reaction pathways and product selectivity, a principle that holds promise for the synthesis of nickel-pyridine systems. researchgate.net
Furthermore, the choice of counter-ions and the careful control of crystallization conditions, such as temperature and solvent polarity, are being explored to direct the self-assembly of specific crystal structures. vulcanchem.comtennessee.edu For example, the reaction of nickel chloride hexahydrate with potassium selenocyanate (B1200272) and pyridine (B92270) in water has been shown to produce crystals of trans-[Ni(NCSe)2(C5H5N)4]. researchgate.net The ability to predictably form either square planar or octahedral geometries around the nickel(II) center by manipulating these factors is a key goal. vulcanchem.com
Exploration of Novel Spectroscopic Probes for Dynamic Processes
Understanding the dynamic behavior of tetrakis(pyridine)nickel(II) in solution and in the solid state is critical for its application in areas like catalysis and materials science. Researchers are increasingly employing advanced spectroscopic techniques to probe these dynamic processes.
X-ray Transient Absorption (XTA) spectroscopy is emerging as a powerful tool for investigating the excited-state structural dynamics of nickel complexes. rsc.orgresearchgate.netrsc.org Unlike conventional optical transient absorption spectroscopy, XTA provides detailed information about the electronic configuration, oxidation state, and coordination geometry of the nickel center on ultrafast timescales. rsc.orgresearchgate.net This technique is particularly valuable for studying photochemical processes such as charge transfer and ligand exchange, which are fundamental to the function of nickel-based photocatalysts. rsc.orgresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in characterizing the dynamic behavior of these complexes in solution. Studies on nickel complexes with N-heterocyclic carbene ligands have demonstrated the use of variable-temperature NMR to investigate hindered rotation and other dynamic processes. researchgate.net These insights are crucial for understanding reaction mechanisms and designing more efficient catalysts.
Design Principles for New Catalytic Transformations
Tetrakis(pyridine)nickel(II) and its derivatives are promising catalysts for a wide range of organic transformations. vulcanchem.com A key area of emerging research is the development of design principles for new and more efficient nickel-based catalysts.
One strategy involves the rational design of ligands to tune the electronic and steric properties of the nickel center. For example, the use of pincer ligands, which bind to the metal in a tridentate fashion, can create well-defined and stable catalytic sites. researchgate.net By modifying the substituents on these ligands, researchers can modulate the catalyst's activity and selectivity for specific reactions, such as the hydrosilylation of ketones. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for understanding reaction mechanisms and predicting catalytic performance. rsc.orgmdpi.com DFT calculations can provide insights into the energetics of different reaction pathways, helping to identify rate-determining steps and guide the design of improved catalysts. rsc.org For instance, DFT studies have been used to investigate the mechanism of hydrazine (B178648) decomposition over nickel catalysts and to design bimetallic nickel catalysts for biomass conversion. rsc.orgoup.com The combination of experimental and computational approaches is a powerful strategy for accelerating the discovery of new catalytic transformations.
Integration into Hybrid Organic-Inorganic Materials and Frameworks
The incorporation of tetrakis(pyridine)nickel(II) units into larger, extended structures such as metal-organic frameworks (MOFs) and other hybrid materials is a rapidly growing field of research. These materials offer the potential to combine the unique properties of the nickel complex with the porosity, stability, and functionality of the framework.
MOFs constructed from nickel centers and pyridine-containing linkers have shown promise in a variety of applications, including gas storage, separation, and catalysis. researchgate.netnih.govkashanu.ac.ir The ability to tune the pore size and chemical environment within the MOF by carefully selecting the organic linkers allows for the design of materials with specific functionalities. kashanu.ac.ir For example, nickel-based MOFs have been investigated as catalysts for the hydrogenation of ethylene (B1197577) and as materials for supercapacitors. researchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing tetrakis(pyridine)nickel(II) complexes, and how do reaction conditions influence product purity?
Tetrakis(pyridine)nickel(II) complexes are typically synthesized by reacting nickel(II) salts (e.g., NiCl₂·6H₂O) with excess pyridine in methanol or ethanol under reflux. For example, dissolving NiCl₂·6H₂O and sodium dicyanamide in pyridine yields [Ni(NCS)₂(py)₄]·2py clathrates after crystallization . Key factors include stoichiometric ratios (e.g., 1:4 Ni:pyridine), solvent choice, and reaction duration. Impurities often arise from incomplete ligand substitution or solvent coordination, necessitating repeated recrystallization. Characterization via elemental analysis and IR spectroscopy verifies ligand coordination .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing tetrakis(pyridine)nickel(II) complexes?
- Single-crystal X-ray diffraction is essential for determining coordination geometry and bond parameters. For instance, [NiPy₄(NCS)₂]·2Py exhibits a distorted octahedral geometry with Ni–N bond lengths of 2.033–2.121 Å .
- FT-IR spectroscopy identifies ligand bonding modes (e.g., ν(C≡N) at ~2050 cm⁻¹ for thiocyanate ).
- Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition steps (e.g., loss of pyridine guests at ~150°C) .
Advanced Research Questions
Q. How do ligand substitutions (e.g., SCN⁻ vs. SeCN⁻) alter the magnetic and structural properties of nickel(II) pyridine complexes?
Substituting thiocyanate (SCN⁻) with selenocyanate (SeCN⁻) increases ligand field strength due to larger ionic radii, leading to longer Ni–N bond lengths (e.g., 2.12 Å for SCN⁻ vs. 2.15 Å for SeCN⁻) and subtle geometry distortions. Magnetic susceptibility studies show these changes impact spin states: [Ni(NCS)₂(py)₄] is paramagnetic (μeff ≈ 3.2 µB), while selenocyanate analogs exhibit weaker antiferromagnetic coupling .
Q. What methodological challenges arise in resolving structural distortions in tetrakis(pyridine)nickel(II) clathrates?
Clathrates like [NiPy₄(NCS)₂]·2Py require high-resolution X-ray data to distinguish host-guest interactions. Pseudo-symmetry in these structures complicates space group assignment (e.g., Cc vs. C2/c), necessitating twin refinement to address racemic twinning (BASF parameter = 0.53) . Disordered pyridine guests in channels along the c-axis further demand constrained refinement and hydrogen-bond analysis (N–H⋯C, 2.56 Å) .
Q. How can discrepancies in reported Ni–N bond lengths across studies be reconciled?
Variations in Ni–N distances (e.g., 2.033–2.169 Å ) stem from ligand steric effects, counterion interactions, and crystallographic refinement protocols. For example, cis-coordinated dicyanamide ligands in [Ni(N(CN)₂)₂(py)₄] induce greater distortion than trans-thiocyanate analogs. Researchers should cross-validate data using multiple techniques (e.g., EXAFS for bond lengths) and report refinement residuals (e.g., R1 < 0.05) to ensure accuracy .
Q. What strategies optimize the use of tetrakis(pyridine)nickel(II) complexes in heavy metal detection via coprecipitation?
The [Ni(py)₄(NCS)₂] complex effectively coprecipitates trace metals (e.g., Pb²⁺, Cd²⁺) from seawater. Key parameters include pH control (optimal at 6–8), ligand-to-metal ratios, and equilibration time. FAAS analysis post-coprecipitation achieves sub-ppm detection limits, validated via spike-recovery tests (95–105% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
